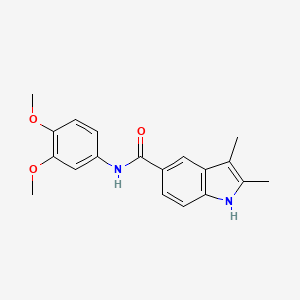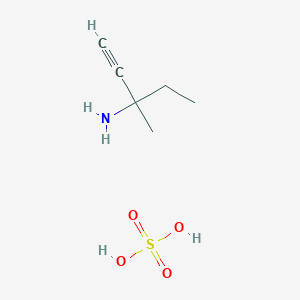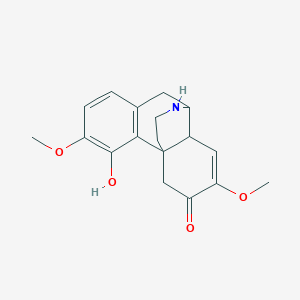
3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is a specialized chemical compound used in the synthesis of RNA oligonucleotides. It is part of the phosphoramidite family, which are essential building blocks for the chemical synthesis of nucleic acids. This compound is particularly notable for its protective groups, which ensure stability and prevent unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite involves multiple steps, each requiring specific conditions to ensure the purity and yield of the final product. The process typically starts with the protection of the ribose sugar at the 2’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups, respectively. The nucleobase is then protected with a benzoyl (Bz) group at the N4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in controlled environments to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the purity and structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Deprotection: Removal of the protective groups (TBDMS, DMT, and Bz) under specific conditions.
Coupling: Formation of phosphodiester bonds between nucleotides.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMT removal, fluoride ions for TBDMS removal, and ammonia or methylamine for Bz removal.
Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds
Major Products
The major products formed from these reactions are the desired RNA oligonucleotides, which are used in various research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: RNA interference (RNAi) studies to silence specific genes.
Medicine: Development of RNA-based therapeutics for various diseases.
Industry: Production of synthetic RNA for diagnostic and therapeutic applications .
Wirkmechanismus
The compound exerts its effects by participating in the chemical synthesis of RNA oligonucleotides. The protective groups (TBDMS, DMT, and Bz) ensure that the reactive sites on the ribose sugar and nucleobase are protected during the synthesis process. This allows for the sequential addition of nucleotides to form the desired RNA sequence. The cyanoethyl diisopropyl phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, which is essential for the stability and functionality of the RNA molecule .
Vergleich Mit ähnlichen Verbindungen
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is unique due to its specific combination of protective groups and the cyanoethyl diisopropyl phosphoramidite group. Similar compounds include:
DMT-2’-O-TBDMS-rA(bz) Phosphoramidite: Used for the synthesis of adenosine-containing RNA.
DMT-2’-O-TBDMS-rG(ib) Phosphoramidite: Used for the synthesis of guanosine-containing RNA.
DMT-2’-O-TBDMS-rU Phosphoramidite: Used for the synthesis of uridine-containing RNA .
These compounds share similar protective groups but differ in the nucleobase and specific applications in RNA synthesis.
Eigenschaften
Molekularformel |
C52H66N5O9PSi |
|---|---|
Molekulargewicht |
964.2 g/mol |
IUPAC-Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-47-46(66-68(10,11)51(5,6)7)44(64-49(47)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38)35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59) |
InChI-Schlüssel |
KGHSXHZESVOJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)



![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112410.png)
